molecular formula C10H12F2O B1376342 4-(tert-Butyl)-3,5-difluorophenol CAS No. 910486-78-1

4-(tert-Butyl)-3,5-difluorophenol

Cat. No.: B1376342
CAS No.: 910486-78-1
M. Wt: 186.2 g/mol
InChI Key: DMBJHRKFWWSSOC-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-3,5-difluorophenol is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-3,5-difluorophenol typically involves the introduction of the tert-butyl group and fluorine atoms onto a phenol ring. One common method is the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-3,5-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(tert-Butyl)-3,5-difluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-3,5-difluorophenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl and fluorine substituents can modulate the compound’s reactivity and stability, affecting its overall biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-3,5-difluorophenol is unique due to the presence of both tert-butyl and fluorine substituents, which confer distinct chemical properties such as increased lipophilicity and altered electronic effects. These features make it a valuable compound for various applications in research and industry .

Biological Activity

4-(tert-Butyl)-3,5-difluorophenol is an organic compound notable for its unique chemical structure, which includes a tert-butyl group and two fluorine atoms on a phenolic ring. This compound has gained attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and applications.

The presence of fluorine atoms in this compound enhances its lipophilicity and stability, making it a valuable candidate for research. The compound's molecular formula is C10H10F2OC_10H_{10}F_2O, and it has a molecular weight of 196.19 g/mol. This structure allows for diverse interactions with biological systems, which are crucial for its activity.

Target Interactions
Research indicates that similar compounds can interact with various enzymes and proteins, suggesting that this compound may exhibit similar properties. For instance, related compounds have been shown to affect ribonuclease pancreatic and methionine aminopeptidase 2 activity. The specific interactions of this compound with biological targets remain an area of ongoing investigation.

Biochemical Pathways
The compound may influence biochemical pathways associated with oxidative stress and apoptosis. Similar phenolic compounds have been reported to induce oxidative stress, leading to cell death via apoptosis through specific signaling pathways.

Biological Activity

Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on structurally similar compounds indicate potential inhibition of tyrosinase, which is significant in melanin production and skin pigmentation disorders .

Case Studies

  • Fluorinated Phenolic Compounds
    A study exploring the effects of fluorinated phenolic compounds on tyrosinase activity demonstrated that certain derivatives could significantly inhibit enzyme function, suggesting that this compound might possess similar inhibitory effects .
  • Environmental Impact Studies
    Research on the environmental persistence of fluorinated compounds has shown that their stability can lead to bioaccumulation in ecosystems. The degradation products of this compound are also under investigation to assess potential ecological risks .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-tert-ButylphenolLacks fluorine atomsAntioxidant activity
4-tert-ButylcatecholContains an additional hydroxyl groupEnzyme inhibition
Butylated HydroxytolueneDifferent substitution patternAntioxidant properties

Properties

IUPAC Name

4-tert-butyl-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-10(2,3)9-7(11)4-6(13)5-8(9)12/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBJHRKFWWSSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3,5-difluorophenol (TCI, 14 g, 107 mmol), tert-butyl methyl ether (12.8 ml, 108 mmol) and zirconium(IV) chloride (25 g, 107 mmol) was stirred for 12 hours at 55° C., followed by addition of tert-butyl methyl ether (6.4 ml, 54 mmol). The additional injection of tert-butyl methyl ether (6.4 ml, 54 mmol), was repeated 8 times at intervals of 24 hours and then the reaction was quenched with saturated ammonium chloride aqueous solution and 2 M HCl aqueous solution. The whole was extracted with DCM, washed with brine, and dried over magnesium sulfate. The organic layer was evaporated to give a crude residue which was purified by silica gel column chromatography, eluting with gradually from hexane only to hexane/EtOAc (10:1), to give the title compound (10.8 g, 54%) as white solids.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

To a suspension of zirconium tetrachloride (1.17 g, 5 mmol) in DCM (10 ml) was added tert-butyl methyl ether (0.44 g, 5 mmol) at 0° C. After stirring for 30 minutes at 0° C., 3,5-difluorophenol (0.65 g, 5 mmol) in DCM was placed there and the mixture was stirred for 8 hours at 60° C. The reaction was quenched with saturated sodiumbicarbonate aqueous solution followed by addition of DCM. Then, organic layer was separated, dried over magnesium sulfate, evaporated in vacuo to give the residue which was purified through silica gel column chromatography eluting with hexane/EtOAc (20:1 to 4:1) to furnish 4-tert-butyl-3,5-difluorophenol as colorless oil (293 mg, 31%). 1H NMR (300 MHz, CDCl3): δ 1.42 (9H, t, J=2.2 Hz), 5.22 (1H, bs), 6.32 (2H, d, J=11.9 Hz).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1.17 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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